molecular formula C9H8N2O2 B1592887 4-Methoxy-1H-indazole-3-carbaldehyde CAS No. 898747-12-1

4-Methoxy-1H-indazole-3-carbaldehyde

Cat. No. B1592887
M. Wt: 176.17 g/mol
InChI Key: SJETWNRKPYWGOJ-UHFFFAOYSA-N
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Description



  • 4-Methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound with the chemical formula C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O .

  • It belongs to the indazole family and contains an aldehyde functional group.

  • The compound’s structure consists of an indazole ring fused with a formyl group (aldehyde).





  • Synthesis Analysis



    • Several synthetic approaches exist for indazoles, including metal-catalyzed reactions and metal-free methods.

    • Transition metal-catalyzed reactions, reductive cyclization, and consecutive formation of C–N and N–N bonds have been employed to synthesize 1H-indazoles.





  • Molecular Structure Analysis



    • The molecular formula of 4-Methoxy-1H-indazole-3-carbaldehyde is C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O .

    • The compound’s structure includes an indazole ring with a methoxy group (OCH<sub>3</sub>) and an aldehyde group (CHO) attached.





  • Chemical Reactions Analysis



    • The compound can participate in various reactions, including cyclization, condensation, and functional group transformations.

    • Notably, the direct Vilsmeier–Haack formylation at the C3 position of indazoles is ineffective.





  • Physical And Chemical Properties Analysis



    • Unfortunately, specific physical and chemical properties of this compound were not retrieved from the available sources.




  • Scientific Research Applications

    Electronic and Optical Properties

    The scientific applications of compounds similar to 4-Methoxy-1H-indazole-3-carbaldehyde are diverse. For example, the electronic, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties of related heterocyclic compounds have been extensively studied. These studies utilize Density Functional Theory (DFT) calculations to reveal important parameters such as ionization potential, electron affinity, energy gap, and others, crucial for understanding the electronic properties of these compounds (Beytur & Avinca, 2021).

    Nucleophilic Substitution Reactions

    Compounds structurally similar to 4-Methoxy-1H-indazole-3-carbaldehyde have been shown to be versatile electrophiles, undergoing nucleophilic substitution reactions. This characteristic is crucial in the synthesis of various substituted indole derivatives, which are significant in medicinal chemistry and organic synthesis (Yamada et al., 2012).

    Corrosion Inhibition

    Another application is in the field of corrosion science. Derivatives of triazole, which share some structural similarities with 4-Methoxy-1H-indazole-3-carbaldehyde, have been used as inhibitors for corrosion in metals. These compounds show significant efficiency in preventing corrosion in acidic environments, a critical aspect in material science and engineering (Bentiss et al., 2009).

    Structural Analysis

    Structural and spectroscopic analyses of indazole derivatives, including those structurally related to 4-Methoxy-1H-indazole-3-carbaldehyde, have been conducted. This involves X-ray diffraction, FT-IR, FT-Raman spectroscopy, and computational analysis, contributing to a deeper understanding of molecular interactions and properties (Morzyk-Ociepa et al., 2021).

    Synthesis Methods

    Efficient synthetic methods for compounds like 4-Methoxy-1H-indazole-3-carbaldehyde have also been a focus of research. These methods aim to improve yields, reduce reaction times, and simplify operations, making the production of such compounds more feasible for industrial applications (Gong Ping, 2012).

    Safety And Hazards



    • No specific safety information was found for 4-Methoxy-1H-indazole-3-carbaldehyde.

    • As with any chemical compound, proper handling, storage, and disposal precautions should be followed.




  • Future Directions



    • Further research could explore novel synthetic routes, optimization of existing methods, and applications of 4-Methoxy-1H-indazole-3-carbaldehyde in drug discovery.




    properties

    IUPAC Name

    4-methoxy-2H-indazole-3-carbaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-9(8)7(5-12)11-10-6/h2-5H,1H3,(H,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SJETWNRKPYWGOJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC2=NNC(=C21)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30646576
    Record name 4-Methoxy-2H-indazole-3-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30646576
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    176.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Methoxy-1H-indazole-3-carbaldehyde

    CAS RN

    898747-12-1
    Record name 4-Methoxy-2H-indazole-3-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30646576
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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